

Spectroscopic Data of 5-Isopropylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Isopropylnicotinic acid*

Cat. No.: B1612932

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic data for **5-isopropylnicotinic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and available data for analogous compounds. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features and providing standardized protocols for data acquisition.

Introduction to 5-Isopropylnicotinic Acid

5-Isopropylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a carboxylic acid and an isopropyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for structure verification, purity assessment, and understanding its chemical behavior.

Below is the chemical structure of **5-isopropylnicotinic acid**:

Caption: Chemical structure of **5-isopropylnicotinic acid**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **5-isopropylnicotinic acid** is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine and methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.[1][2]

Data Summary: Predicted ^1H NMR

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
COOH	~13.0 - 11.0	Broad Singlet	-	1H
H-2	~9.1	Singlet	-	1H
H-6	~8.8	Singlet	-	1H
H-4	~8.3	Singlet	-	1H
CH (isopropyl)	~3.2	Septet	~7.0	1H
CH ₃ (isopropyl)	~1.3	Doublet	~7.0	6H

Interpretation:

- Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 11.0 and 13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[3]
- Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deshields these protons, shifting them downfield.[4] The H-2 and H-6 protons, being ortho to the nitrogen, are expected to be the most downfield. The H-4 proton will be slightly

upfield relative to H-2 and H-6. Due to the substitution pattern, these protons are expected to appear as singlets or very finely split multiplets.

- Isopropyl Protons (CH and CH₃): The methine proton (CH) of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet. The six methyl protons (CH₃) are coupled to the single methine proton, appearing as a doublet.[\[5\]](#)

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.[\[6\]](#)

Data Summary: Predicted ¹³C NMR

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~167
C-3 (ipso-COOH)	~130
C-5 (ipso-isopropyl)	~145
C-2	~153
C-6	~150
C-4	~138
CH (isopropyl)	~34
CH ₃ (isopropyl)	~23

Interpretation:

- Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing around 167 ppm.[\[7\]](#)
- Aromatic Carbons: The carbons of the pyridine ring typically resonate between 120 and 155 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The presence of the electron-donating isopropyl group will cause a slight upfield shift for the

carbons ortho and para to it, while the electron-withdrawing carboxylic acid group will have a deshielding effect.[1]

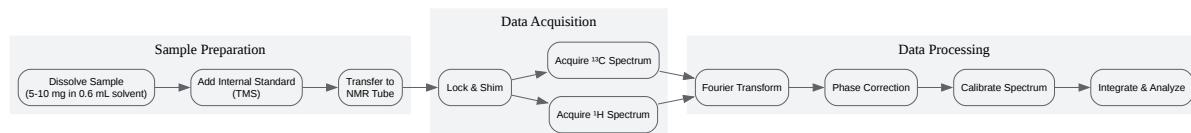
- Isopropyl Carbons: The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ^1H and ^{13}C NMR spectra.

- Sample Preparation:

- Dissolve 5-10 mg of **5-isopropylnicotinic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or D_2O with a suitable pH adjustment).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.


- Instrument Setup:

- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.[8]

- ^1H NMR Acquisition:

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
- Apply a 90° pulse.
- Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.[8]

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Acquisition:
 - Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
 - Use proton decoupling to simplify the spectrum to singlets for each unique carbon.[9]
 - Set a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of **5-isopropylnicotinic acid** will be dominated by the characteristic absorptions of the carboxylic acid group, the aromatic pyridine ring, and the aliphatic isopropyl group.

Data Summary: Predicted IR Absorptions

Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretch	3300 - 2500	Broad, Strong
C-H (Aromatic)	Stretch	3100 - 3000	Medium
C-H (Aliphatic)	Stretch	2980 - 2850	Medium-Strong
C=O (Carboxylic Acid)	Stretch	1725 - 1700	Strong, Sharp
C=C, C=N (Aromatic)	Stretch	1600 - 1450	Medium-Strong
C-O (Carboxylic Acid)	Stretch	1320 - 1210	Medium
O-H (Carboxylic Acid)	Bend	1440 - 1395 & 950 - 910	Medium, Broad

Interpretation:

- O-H Stretch: The most prominent feature will be a very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. [\[10\]](#)[\[11\]](#)
- C-H Stretches: Sharp peaks for the aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will be just below 3000 cm⁻¹.

[\[12\]](#)

- C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm^{-1} corresponds to the carbonyl stretch of the carboxylic acid.[3]
- Aromatic Ring Stretches: Several bands of medium to strong intensity between 1600 and 1450 cm^{-1} are due to the C=C and C=N stretching vibrations of the pyridine ring.
- C-O Stretch and O-H Bend: A medium intensity band for the C-O stretch is expected around 1320-1210 cm^{-1} , and a broad O-H bend can be observed around 950-910 cm^{-1} .[10]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.[13]

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[14] Wipe with a solvent like isopropanol and allow it to dry.
 - Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[15]
- Sample Analysis:
 - Place a small amount of the solid **5-isopropylnicotinic acid** powder onto the center of the ATR crystal.
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[14]
 - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:

- The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm^{-1}).
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule.[16]

Data Summary: Predicted m/z Values

Ion	Formula	Predicted m/z
$[\text{M}+\text{H}]^+$ (Molecular Ion)	$[\text{C}_9\text{H}_{12}\text{NO}_2]^+$	166.08
$[\text{M}-\text{H}_2\text{O}+\text{H}]^+$	$[\text{C}_9\text{H}_{10}\text{NO}]^+$	148.07
$[\text{M}-\text{COOH}+\text{H}]^+$	$[\text{C}_8\text{H}_{12}\text{N}]^+$	122.10
Isopropyl Cation	$[\text{C}_3\text{H}_7]^+$	43.05

Interpretation:

- Molecular Ion Peak: The molecular weight of **5-isopropylnicotinic acid** is 165.19 g/mol .[17] In positive-ion ESI-MS, the base peak or a very prominent peak is expected at m/z 166.08, corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.[18]
- Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for aromatic carboxylic acids include the loss of water ($[\text{M}-\text{H}_2\text{O}+\text{H}]^+$) and the loss of the carboxylic acid group ($[\text{M}-\text{COOH}+\text{H}]^+$).[19] Fragmentation of the isopropyl group can also occur, leading to a fragment at m/z 43.05.[20]

Experimental Protocol for ESI-MS

- Sample Preparation:
 - Prepare a dilute solution of **5-isopropylnicotinic acid** (e.g., 1-10 μ g/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[21]
- Instrument Setup:
 - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
 - Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[22]
 - Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation.[23]
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
 - If further structural information is required, tandem mass spectrometry (MS/MS) can be performed by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.
- Data Analysis:
 - Identify the molecular ion peak $[M+H]^+$ to confirm the molecular weight.
 - Analyze the fragmentation pattern to support the proposed structure.

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

References

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine

learning. *Metabolites*, 14(5), 290. [Link]

- CASPRE - ^{13}C NMR Predictor. (n.d.).
- Abraham, R. J., & Reid, M. (2000). The prediction of ^1H NMR chemical shifts in organic compounds. *Spectroscopy Europe*, 12(4), 10-15. [Link]
- Li, S., Yuan, S., & Chen, X. (2013). ^{13}C NMR chemical shift prediction of diverse chemical compounds. *Journal of Chemical Information and Modeling*, 53(11), 2871-2879. [Link]
- Wade, L. G., & Simek, J. W. (2017). *Organic Chemistry* (9th ed.). Pearson.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). *Introduction to Spectroscopy* (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). *Spectrometric Identification of Organic Compounds* (8th ed.). Wiley.
- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.
- Agilent Technologies. (n.d.). *ATR-FTIR Spectroscopy, FTIR Sampling Techniques*.
- Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. *The Clinical Biochemist Reviews*, 24(1), 3–12. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Williams, D. H., & Fleming, I. (2007). *Spectroscopic Methods in Organic Chemistry* (6th ed.).
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. *Spectroscopy*, 33(1), 14-23. [Link]
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Claridge, T. D. W. (2016). *High-Resolution NMR Techniques in Organic Chemistry* (3rd ed.). Elsevier.
- American Chemical Society. (n.d.). *NMR Guidelines for ACS Journals*.
- Drawell. (n.d.). *Sample Preparation for FTIR Analysis*.
- University of Virginia. (n.d.). *Sample Preparation – FT-IR/ATR*.
- Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- Whitman College. (n.d.). *GCMS Section 6.12*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1. mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 3. [3. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 4. [4. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. [5. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 6. [6. tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [\[openstax.org\]](https://openstax.org)
- 8. [8. books.rsc.org](https://books.rsc.org) [books.rsc.org]
- 9. State-of-the-Art Direct ^{13}C and Indirect ^1H - $[^{13}\text{C}]$ NMR Spectroscopy In Vivo: A Practical Guide - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 10. [10. orgchemboulder.com](https://orgchemboulder.com) [orgchemboulder.com]
- 11. [11. echemi.com](https://echemi.com) [echemi.com]
- 12. [12. spectroscopyonline.com](https://spectroscopyonline.com) [spectroscopyonline.com]
- 13. [13. agilent.com](https://agilent.com) [agilent.com]
- 14. [14. drawellanalytical.com](https://drawellanalytical.com) [drawellanalytical.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [\[pccl.chem.ufl.edu\]](https://pccl.chem.ufl.edu)
- 16. Electrospray ionization - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 17. [17. chemscene.com](https://chemscene.com) [chemscene.com]
- 18. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 19. GCMS Section 6.12 [\[people.whitman.edu\]](https://people.whitman.edu)
- 20. [20. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 21. [21. phys.libretexts.org](https://phys.libretexts.org) [phys.libretexts.org]
- 22. Electrospray Ionization - Creative Proteomics [\[creative-proteomics.com\]](https://creative-proteomics.com)
- 23. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)

- To cite this document: BenchChem. [Spectroscopic Data of 5-Isopropylnicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1612932#5-isopropylnicotinic-acid-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com